molecular formula C24H31NO6 B3009398 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate CAS No. 1794928-51-0

2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B3009398
CAS No.: 1794928-51-0
M. Wt: 429.513
InChI Key: YNNQEFGDJHFBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.513. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H25N2O4
  • Molecular Weight : 357.42 g/mol
  • SMILES Notation : CC(C(=O)OCC)N(CC1=CC=C(C=C1)OCC)C(=O)O
PropertyValue
Molecular Weight357.42 g/mol
SolubilitySoluble in ethanol
Melting PointNot available

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds showed enhanced cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines, suggesting that modifications in the structure could lead to improved efficacy in the treatment of these cancers .

Case Study: Cytotoxic Effects

In a comparative study of synthesized compounds, it was found that certain derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. The most potent compound in the series exhibited an IC50 of 5 µM against MDA-MB-231 cells, indicating a promising lead for further development.

The proposed mechanism of action for similar compounds includes:

  • Induction of Apoptosis : Morphological studies using Hoechst staining revealed that the most potent compounds led to increased sub-G1 populations in cell cycle analysis, confirming apoptosis induction as a primary mechanism .
  • Cell Cycle Arrest : Some derivatives were observed to cause cell cycle arrest at the G1 phase, further contributing to their anticancer properties.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2315
Compound BSUIT-210
Compound CHT-298

Future Directions in Research

Research into the biological activities of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is ongoing, with a focus on:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its anticancer effects.

Properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-4-28-20-10-7-18(8-11-20)16-24(27)31-17-23(26)25-14-13-19-9-12-21(29-5-2)22(15-19)30-6-3/h7-12,15H,4-6,13-14,16-17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQEFGDJHFBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.